molecular formula C21H32O2 B14611000 2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane CAS No. 58509-26-5

2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane

Cat. No.: B14611000
CAS No.: 58509-26-5
M. Wt: 316.5 g/mol
InChI Key: HGIICPNFAWWUBF-UHFFFAOYSA-N
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Description

2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane is a synthetic compound with a complex structure It is characterized by the presence of multiple methyl groups, a phenoxy group, and an oxirane ring

Preparation Methods

The synthesis of 2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane involves several steps. One common method includes the reaction of 4-methylphenol with 3-methyl-5-bromo-3-pentene to form 3-methyl-5-(4-methylphenoxy)pent-3-ene. This intermediate is then reacted with 2-methyl-2-pentanol in the presence of a strong base to form the final product, this compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxirane ring, using reagents like sodium hydroxide or ammonia, leading to the formation of different substituted products.

Scientific Research Applications

2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity is exploited in various applications, including the modification of enzymes and the development of enzyme inhibitors. The phenoxy group also contributes to its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane can be compared with other similar compounds, such as:

    2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentanol: This compound lacks the oxirane ring and has different reactivity and applications.

    3-Methyl-5-(4-methylphenoxy)pent-3-ene: This intermediate compound is used in the synthesis of the target compound and has its own unique properties and applications.

    2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentanoic acid: This compound has a carboxylic acid group instead of the oxirane ring, leading to different chemical behavior and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

58509-26-5

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

2-methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-enyl]-2-pentyloxirane

InChI

InChI=1S/C21H32O2/c1-5-6-7-15-21(4)20(23-21)13-10-18(3)14-16-22-19-11-8-17(2)9-12-19/h8-9,11-12,14,20H,5-7,10,13,15-16H2,1-4H3

InChI Key

HGIICPNFAWWUBF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(C(O1)CCC(=CCOC2=CC=C(C=C2)C)C)C

Origin of Product

United States

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